Benzestrol

Catalog No.
S565569
CAS No.
85-95-0
M.F
C20H26O2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzestrol

CAS Number

85-95-0

Product Name

Benzestrol

IUPAC Name

4-[3-ethyl-4-(4-hydroxyphenyl)hexan-2-yl]phenol

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H26O2/c1-4-19(14(3)15-6-10-17(21)11-7-15)20(5-2)16-8-12-18(22)13-9-16/h6-14,19-22H,4-5H2,1-3H3

InChI Key

DUTFBSAKKUNBAL-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O

Synonyms

4,4’-(1,2-Diethyl-3-methyl-1,3-propanediyl)bisphenol; 3-Ethyl-2,4-bis(p-hydroxyphenyl)hexane; Chemestrogen; NSC 408889; Octestrol; Octoestrol; Octofollin; Oktestrol;

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O

The exact mass of the compound Benzestrol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408889. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Bibenzyls - Dihydrostilbenoids - Supplementary Records. It belongs to the ontological category of phenylpropanoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzestrol (CAS 85-95-0) is a highly potent, synthetic non-steroidal estrogen characterized by a 1,3-di(p-hydroxyphenyl)propane backbone. Unlike traditional symmetric stilbestrols, it features an elongated three-carbon aliphatic chain with three contiguous stereocenters [1]. In procurement and laboratory settings, it is primarily sourced as a structurally complex reference standard for estrogen receptor (ER) binding assays, a highly lipophilic baseline in endocrine disruptor modeling, and a challenging benchmark target for validating diastereoselective synthesis methodologies [2].

Substituting Benzestrol with closely related symmetric analogs like Diethylstilbestrol (DES) or Hexestrol eliminates the critical stereochemical complexity inherent to its three contiguous chiral centers [1]. While DES provides similar gross estrogenic potency, it lacks the eight distinct stereoisomers that make Benzestrol an invaluable internal control for stereospecific ERα binding studies. Furthermore, the asymmetric three-carbon linker in Benzestrol alters its spatial conformation, lipophilicity, and metabolic susceptibility compared to the two-carbon stilbene backbone, meaning generic stilbestrols cannot serve as accurate structural or synthetic drop-ins for advanced assay calibration or catalyst benchmarking[2].

Stereoisomer-Specific ERα Hyper-Potency for Assay Calibration

Benzestrol exhibits extreme stereospecificity in receptor binding, making it a superior calibrator compared to symmetric estrogens. The biologically active (2R,3S,4S)-isomer (RSS) demonstrates a relative binding affinity (RBA) of 155 for ERα (where 17β-estradiol = 100), whereas its other seven stereoisomers exhibit 60- to 600-fold lower affinities [1].

Evidence DimensionRelative Binding Affinity (RBA) for ERα
Target Compound DataBenzestrol RSS isomer (RBA = 155)
Comparator Or Baseline17β-Estradiol (RBA = 100) and non-RSS Benzestrol isomers (RBA < 2.5)
Quantified Difference1.55x higher affinity than native estradiol, with >60x stereospecific affinity drop-off among its own isomers.
ConditionsCompetitive radiometric binding assay for ERα.

Procuring the defined stereoisomeric set of Benzestrol provides an unparalleled, internally controlled system for validating the stereosensitivity of novel ERα binding assays.

Asymmetric Backbone for Diastereoselective Synthesis Benchmarking

Unlike Diethylstilbestrol (DES) or Hexestrol, which possess a symmetric two-carbon linker, Benzestrol features a three-carbon (propane-1,3-diyl) linker with three contiguous stereocenters[1]. This specific structural asymmetry makes it a rigorous benchmark target for validating catalyst-controlled diastereoselective homologation reactions that cannot be tested on simpler stilbenes.

Evidence DimensionStructural complexity and stereocenter count
Target Compound DataBenzestrol (3-carbon linker, 3 contiguous stereocenters, 8 isomers)
Comparator Or BaselineDiethylstilbestrol / Hexestrol (2-carbon linker, symmetric, max 2 isomers/meso forms)
Quantified Difference+1 carbon in the central aliphatic chain and +1 to +2 stereocenters compared to standard stilbestrols.
ConditionsSynthetic route validation and catalyst benchmarking.

For synthetic chemistry labs, Benzestrol is a necessary target compound to prove the efficacy of novel asymmetric catalytic methods that symmetric analogs cannot validate.

Elevated Lipophilicity for ADMET and Formulation Modeling

Benzestrol possesses an XLogP3-AA value of approximately 6.0, rendering it significantly more lipophilic than the endogenous baseline 17β-estradiol (LogP ~ 4.0) [1]. This high lipophilicity dictates its handling, requiring organic solvents (e.g., ethanol, chloroform) for stock solutions, and strongly influences its partitioning behavior in lipid-rich matrices.

Evidence DimensionPartition coefficient (LogP)
Target Compound DataBenzestrol (LogP ~ 6.0)
Comparator Or Baseline17β-Estradiol (LogP ~ 4.0)
Quantified Difference~2.0 log unit increase in lipophilicity.
ConditionsPhysicochemical property profiling and aqueous/organic partitioning.

The extreme lipophilicity requires specific organic solvent protocols for assay preparation and makes it a superior high-LogP reference compound in endocrine disruptor bioaccumulation models.

Stereosensitive ERα Ligand Binding Assays

Due to the massive affinity difference between its RSS isomer and the other seven isomers, Benzestrol is the optimal reference standard for calibrating the stereosensitivity of new estrogen receptor binding models [1]. It ensures that assays can distinguish between highly potent and nearly inactive spatial conformations of the same chemical formula.

Validation of Diastereoselective Catalysis

The molecule's three contiguous stereocenters make it a premier synthetic target for proving the efficiency of iterative homologation techniques (e.g., Matteson homologations) in organic synthesis workflows [2]. It provides a rigorous test for catalyst control that symmetric stilbenes cannot offer.

High-Lipophilicity Endocrine Disruptor Modeling

With a LogP of ~6.0, Benzestrol serves as a robust positive control in ADMET and environmental toxicology studies assessing the bioaccumulation and lipid-partitioning of synthetic xenoestrogens [3]. Its distinct solubility profile makes it ideal for testing extraction and formulation protocols in highly lipophilic matrices.

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

298.193280068 g/mol

Monoisotopic Mass

298.193280068 g/mol

Heavy Atom Count

22

UNII

A27512LR47

Wikipedia

Benzestrol

Dates

Last modified: 08-15-2023

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